molecular formula C12H16N2O3 B8120586 tert-butyl N-(4-acetylpyridin-2-yl)carbamate

tert-butyl N-(4-acetylpyridin-2-yl)carbamate

Cat. No.: B8120586
M. Wt: 236.27 g/mol
InChI Key: YYQZFTXBZHBALP-UHFFFAOYSA-N
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Description

tert-butyl N-(4-acetylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a pyridin-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylpyridin-2-yl)carbamate typically involves the reaction of 4-acetylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-acetylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

tert-butyl N-(4-acetylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-acetylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 3,4-dichloropyridin-2-ylcarbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate

Comparison: tert-butyl N-(4-acetylpyridin-2-yl)carbamate is unique due to the presence of both an acetyl group and a pyridin-2-ylcarbamate moiety. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butyl carbamate lacks the acetyl group, which affects its reactivity and potential applications. Similarly, tert-Butyl 3,4-dichloropyridin-2-ylcarbamate has different substituents on the pyridine ring, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

tert-butyl N-(4-acetylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZFTXBZHBALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4{[methoxy(methyl)amino]carbonyl}pyridin-2-ylcarbamate (16-2, 224 mg, 0.8 mmole) in dry THF (5 mL) was added MeMgBr (0.6 mL, 3 M in Et2O, 1.75 mmole) at −20° C. After 30 minutes the mixture was warmed to RT. After 30 minutes additional MeMgBr (0.3 mL) was added. After 1 hr the mixture was quenched with saturated NH4Cl and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the titled compound as an off-white solid which was sufficiently pure for use in the next step. 1H-NMR (500 MHz, (CDCl3) δ8.44 (s, 1H), 8.40 (d, 1H, J=5.13 Hz), 8.02 (bs, 1H), 7.41 (d, 1H, J=5.13 Hz), 2.64 (s, 3H), 1.56 (s, 9H).
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

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